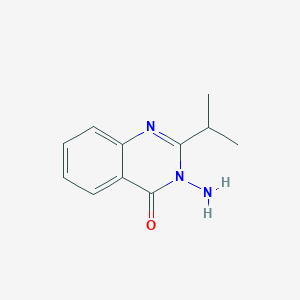

3-Amino-2-isopropyl-4(3H)-quinazolinone

説明

3-Amino-2-isopropyl-4(3H)-quinazolinone is a heterocyclic compound featuring a quinazolinone core substituted with an amino group at position 3 and an isopropyl group at position 2. Its molecular formula is C₁₁H₁₃N₃O, with a molar mass of 203.24 g/mol. This compound belongs to the 4(3H)-quinazolinone family, which is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities . The isopropyl group at position 2 and the amino group at position 3 contribute to its unique reactivity and biological interactions, distinguishing it from other quinazolinone derivatives.

特性

CAS番号 |

70589-51-4 |

|---|---|

分子式 |

C11H13N3O |

分子量 |

203.24 g/mol |

IUPAC名 |

3-amino-2-propan-2-ylquinazolin-4-one |

InChI |

InChI=1S/C11H13N3O/c1-7(2)10-13-9-6-4-3-5-8(9)11(15)14(10)12/h3-7H,12H2,1-2H3 |

InChIキー |

LCQQIOWBOMPHSJ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NC2=CC=CC=C2C(=O)N1N |

正規SMILES |

CC(C)C1=NC2=CC=CC=C2C(=O)N1N |

ピクトグラム |

Irritant |

製品の起源 |

United States |

科学的研究の応用

Chemical Characteristics and Synthesis

3-Amino-2-isopropyl-4(3H)-quinazolinone belongs to the quinazolinone family, which is known for its complex heterocyclic structure. The compound can be synthesized through various methods, including condensation reactions involving appropriate precursors such as 2-aminobenzamides and orthoesters. These synthetic routes often emphasize the introduction of different substituents to enhance biological activity and optimize pharmacokinetic properties .

Biological Activities

The biological significance of this compound is underscored by its potential applications in treating various diseases. The following sections detail its major pharmacological activities:

Anticancer Activity

Several studies have identified derivatives of this compound as promising anticancer agents. For instance, novel quinazoline derivatives have shown effectiveness against various cancer cell lines, demonstrating cytotoxicity and the ability to inhibit tumor growth. Compounds derived from this scaffold have been evaluated for their activity against A549 (lung cancer) and U937 (leukemia) cell lines, with some exhibiting significant inhibition rates .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial properties. Research indicates that certain derivatives possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. In silico screening has led to the identification of compounds that bind effectively to penicillin-binding proteins, suggesting a mechanism of action that disrupts bacterial cell wall synthesis .

Antimalarial Activity

Recent investigations into the antimalarial properties of this compound derivatives have yielded promising results. Studies involving the evaluation of these compounds in vivo revealed significant efficacy against Plasmodium berghei in murine models, with some compounds achieving over 70% suppression of parasitemia . This positions quinazolinone derivatives as potential candidates for developing new antimalarial therapies.

Antioxidant Effects

The antioxidant properties of quinazolinones, including this compound, have been explored through various assays. These compounds exhibit the ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Anticancer Research : A study evaluated a series of novel quinazoline derivatives for their antitumor activity against multiple cancer cell lines. The results indicated that specific substitutions on the quinazolinone scaffold significantly enhanced cytotoxicity .

- Antimicrobial Screening : In a comprehensive evaluation of antimicrobial activity, derivatives were tested against a panel of bacterial strains, confirming their effectiveness against resistant strains like MRSA .

- Antimalarial Evaluation : The in vivo tests demonstrated that certain derivatives not only suppressed malaria parasite growth but also exhibited low toxicity in animal models, making them suitable candidates for further development as antimalarial agents .

類似化合物との比較

Structural Analogues and Substituent Effects

Quinazolinone derivatives are highly tunable through substitutions at positions 2, 3, or both. Below is a comparative analysis of 3-amino-2-isopropyl-4(3H)-quinazolinone with key analogues:

Key Observations :

- Amino Group Reactivity: The 3-amino group facilitates Schiff base formation (e.g., with aldehydes), a strategy used in antiviral derivatives like III-31 (2-aryl-3-benzalaminoquinazolinones) .

準備方法

Reduction of 2-Isopropyl-3-(p-nitro-phenyl)-3H-4-quinazolone (Method A)

This method involves the catalytic hydrogenation of a nitro-substituted quinazolone precursor to yield the target amino compound.

Procedure :

6.18 g (0.02 mol) of 2-isopropyl-3-(p-nitro-phenyl)-3H-4-quinazolone is dissolved in dioxane. Raney nickel catalyst is added, and the mixture is hydrogenated at room temperature under atmospheric pressure until hydrogen uptake ceases. The catalyst is filtered off, and the filtrate is evaporated under vacuum. The residue is recrystallized from dioxane-water mixture.Outcome :

The product, 2-isopropyl-3-(p-amino-phenyl)-3H-4-quinazolone, crystallizes as colorless leaflets with a melting point of 219–221 °C. The yield is virtually quantitative, indicating high efficiency.Further Processing :

The free base can be converted into acid addition salts, e.g., dihydrochloride salt, by dissolving in ethanol and adding ethereal hydrochloric acid, yielding a salt with melting point 262–264 °C.

| Parameter | Details |

|---|---|

| Starting Material | 2-isopropyl-3-(p-nitro-phenyl)-3H-4-quinazolone |

| Catalyst | Raney nickel |

| Solvent | Dioxane |

| Temperature | Room temperature |

| Pressure | Atmospheric |

| Yield | Nearly quantitative |

| Product Melting Point | 219–221 °C (free base), 262–264 °C (dihydrochloride salt) |

This method is well-established and provides a clean, high-yield route to the amino derivative via catalytic hydrogenation.

Condensation of Anthranilic Acid Derivatives with Chloro-acyl Chlorides

Another synthetic strategy involves the condensation of substituted anthranilic acids with chloro-acyl chlorides to form quinazolinone intermediates, which can then be converted into amino-substituted quinazolinones.

General Approach :

Substituted anthranilic acids (e.g., 5-bromo or 5-nitro derivatives) are reacted with 3-chloropropionyl chloride or 4-chlorobutyryl chloride to yield N-acyl anthranilic acids. These intermediates are cyclized with acetic anhydride to form benzoxazinone intermediates. Subsequent condensation with amines in solvents like DMF or ethanol yields tricyclic 4(3H)-quinazolinone derivatives.Reaction Conditions :

Reactions in DMF generally produce higher yields compared to ethanol. The process avoids harsh conditions and toxic reagents, making it more environmentally friendly.Advantages :

This method is versatile and allows for the introduction of various substituents, including the isopropyl group at position 2, and amino groups at position 3 by appropriate choice of amines.

| Step | Reagents/Conditions | Product/Intermediate |

|---|---|---|

| Anthranilic acid derivative + chloro-acyl chloride | Room temperature, inert atmosphere | N-acyl anthranilic acid |

| N-acyl anthranilic acid + acetic anhydride | Heating (reflux) | Benzoxazinone intermediate |

| Benzoxazinone + amine (DMF or ethanol) | Reflux or room temperature | Tricyclic 4(3H)-quinazolinone derivative |

This method is reported as a straightforward and efficient route to quinazolinone derivatives including 3-amino-2-isopropyl variants.

Reactions of 3-Amino-6-bromo-2-isopropyl-4(3H)-quinazolinone with Carbon Electrophiles

Building on the 3-amino-2-isopropyl-4(3H)-quinazolinone core, further functionalization can be achieved by reaction with various electrophilic reagents.

Reagents Used :

Chloroacetamide, acetic anhydride, phenyl isocyanate, ethyl chloroacetate.-

- With chloroacetamide in DMF at reflux, nitrogen-bridgehead products form.

- Fusion with chloroacetamide yields triazinoquinazolinone derivatives.

- Reaction with phenyl isocyanate produces phenylurea derivatives via nucleophilic addition of the amino group to the isocyanate.

- Reaction with ethyl chloroacetate yields chloroacetamide derivatives.

Significance :

These reactions demonstrate the versatility of the amino group at position 3 for further derivatization, enabling the synthesis of compounds with potential anticancer activity.

| Electrophile | Reaction Conditions | Product Type |

|---|---|---|

| Chloroacetamide | DMF, reflux (3–25 h) | Nitrogen-bridgehead quinazolinone |

| Chloroacetamide | Fusion | Triazinoquinazolinone |

| Phenyl isocyanate | Boiling benzene | Phenylurea derivative |

| Ethyl chloroacetate | Boiling n-butanol | Chloroacetamide derivative |

Spectral data (IR, NMR) confirm the structures of these derivatives, which show promising biological activities.

General Synthetic Notes and Observations

- The preparation of quinazolinones often begins with anthranilic acid derivatives, which are versatile precursors.

- Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to amino groups in quinazolinone frameworks.

- Use of solvents like DMF enhances reaction yields in condensation steps.

- The amino group at position 3 is reactive and allows for diverse functionalization with electrophiles to yield biologically active derivatives.

- Acid addition salts (e.g., dihydrochloride) of the free base improve solubility and stability for pharmaceutical applications.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reaction Type | Conditions | Yield/Remarks |

|---|---|---|---|---|

| 1 | 2-isopropyl-3-(p-nitro-phenyl)-3H-4-quinazolone | Catalytic hydrogenation | Raney Ni, dioxane, RT, atm. H2 | Quantitative yield, mp 219–221 °C |

| 2 | Anthranilic acid derivatives + chloro-acyl chloride | Condensation and cyclization | DMF or ethanol, reflux | High yields, environmentally friendly |

| 3 | 3-Amino-6-bromo-2-isopropyl-4(3H)-quinazolinone | Nucleophilic substitution | Various solvents, reflux/fusion | Diverse derivatives with bioactivity |

Q & A

Q. What are the common synthetic routes for 3-Amino-2-isopropyl-4(3H)-quinazolinone?

The synthesis of this compound can be achieved through multiple methodologies:

- Electrochemical synthesis : Utilize an aluminum-carbon electrode system with acetic acid as an electrolyte under mild, room-temperature conditions. This method avoids high temperatures and transition-metal catalysts, yielding 4(3H)-quinazolinones in good efficiency .

- Catalytic cyclization : Employ cobalt(II) chloride as a catalyst in a three-component reaction involving anthranilic acid, triethyl orthoformate, and primary amines. This approach is cost-effective and scalable for 3-substituted derivatives .

- Lithiation strategies : Use n-butyllithium or LDA to doubly lithiate 3-amino-2-alkyl-4(3H)-quinazolinones, enabling regioselective alkylation or acylation at the 2-position. For example, reactions with electrophiles like ketones or aldehydes yield substituted derivatives with high diastereoselectivity .

Q. How is structural characterization performed for this compound derivatives?

Key techniques include:

- Elemental analysis and IR spectroscopy : Confirm functional groups (e.g., C=O stretches at 1672–1791 cm⁻¹ for quinazolinones) .

- NMR spectroscopy : Analyze substituent effects on the quinazolinone ring, particularly at the 2- and 3-positions, to verify regiochemistry .

- X-ray crystallography : Resolve tautomeric forms (e.g., 4(3H)-quinazolinone vs. 4-hydroxyquinazoline) and stereochemical outcomes in chiral derivatives .

Q. What preliminary biological screening models are suitable for this compound?

- Antimicrobial assays : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria using agar diffusion or microdilution methods. Include fungal strains (Candida albicans) for broad-spectrum evaluation .

- In vitro anti-inflammatory activity : Measure COX-1/COX-2 inhibition using enzyme immunoassays (EIAs) and compare potency to reference standards like indomethacin .

Advanced Research Questions

Q. How do substituents at the 2- and 7-positions influence biological activity?

- 2-Position modifications : Introducing hydrophobic groups (e.g., isopropyl) enhances metabolic stability by reducing oxidative metabolism. Lithiation-based alkylation allows precise substitution .

- 7-Position halogenation : A chlorine atom at C7 significantly improves antifungal activity by increasing membrane permeability. This is attributed to enhanced lipophilicity and target affinity, as demonstrated in azole derivatives like UR-9825 .

- Methodological note : Use comparative SAR studies with analogs (e.g., 7-Cl vs. 7-F derivatives) to quantify potency shifts in Candida and Aspergillus models .

Q. How can pharmacokinetic discrepancies in animal models be addressed?

- Species-specific half-life variation : In murine models, the short half-life (1 hour) of this compound derivatives may limit efficacy. Optimize dosing regimens (e.g., bid administration) or switch to species with slower clearance (e.g., rats, t₁/₂ = 6–9 hours) for prolonged exposure .

- Hydrophobicity adjustments : Introduce polar groups (e.g., hydroxyl or carboxyl) to modulate logP values, balancing solubility and membrane penetration. Use in silico tools like QikProp for predictive ADME profiling .

Q. What strategies improve diastereoselectivity in 2-alkyl substitutions?

Q. How does tautomerism affect reactivity and biological activity?

- Tautomeric equilibrium : The 4(3H)-quinazolinone ↔ 4-hydroxyquinazoline equilibrium influences nucleophilic reactivity. Characterize dominant forms using pH-dependent NMR or computational methods (DFT) .

- Biological implications : The iminol form (4-hydroxyquinazoline) may enhance hydrogen bonding with enzyme active sites, as seen in PARP inhibitors like FR247304 .

Q. What in vivo models are appropriate for evaluating antifungal efficacy?

- Immunocompromised aspergillosis models : Use neutropenic rats infected with Aspergillus fumigatus to assess survival rates and organ burden reduction. Compare to voriconazole as a positive control .

- Systemic candidiasis models : Administer compounds orally in mice and measure CFU counts in kidneys. Correlate results with pharmacokinetic data (AUC/MIC ratios) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。